Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl ester group at the 3-position, a formyl group at the 5-position, and a methyl group at the 4-position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with formylating agents. One common method includes the use of dimethylformamide and phosphorus oxychloride under controlled temperature conditions . The reaction is carried out in a solvent such as dichloromethane, and the mixture is cooled in an ice bath to maintain a low temperature during the addition of reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is achieved by optimizing the reaction parameters and using industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Ethyl 5-carboxy-4-methyl-1h-pyrrole-3-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-4-methyl-1h-pyrrole-3-carboxylate.
Substitution: 5-formyl-4-methyl-1h-pyrrole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing the active pyrrole moiety.
Comparison with Similar Compounds
Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxylate: Differing by the position of the methyl group, which can influence its reactivity and applications.
Ethyl 5-carboxy-4-methyl-1h-pyrrole-3-carboxylate: An oxidized form with different chemical properties.
Ethyl 5-hydroxymethyl-4-methyl-1h-pyrrole-3-carboxylate: A reduced form with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-10-8(5-11)6(7)2/h4-5,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOHQDBVDDNUPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284636 | |
Record name | ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-66-8 | |
Record name | NSC38093 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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